molecular formula C8H7BrN2O B8785777 (4-bromo-1H-indazol-6-yl)methanol

(4-bromo-1H-indazol-6-yl)methanol

Cat. No.: B8785777
M. Wt: 227.06 g/mol
InChI Key: JBUXKBWMBKGWMG-UHFFFAOYSA-N
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Description

(4-Bromo-1H-indazol-6-yl)methanol (CAS 1168721-40-1) is a high-value brominated indazole derivative that serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery research . The compound features a benzopyrazole core structure, which is a privileged scaffold in pharmaceutical development due to its diverse biological activities . The molecular formula is C8H7BrN2O with a molecular weight of 227.06 g/mol . The presence of both a bromine substituent and a hydroxymethyl functional group on the indazole ring system makes this compound a particularly valuable intermediate for further synthetic elaboration, enabling nucleophilic substitution reactions, metal-catalyzed cross-couplings, and functional group interconversions . Indazole derivatives demonstrate remarkable pharmacological potential across multiple therapeutic areas, with documented applications as anticancer agents, antimicrobial compounds, selective inhibitors of nitric oxide synthase (NOS), anti-inflammatory drugs, and male contraceptives . The indazole nucleus serves as the core structure in several FDA-approved pharmaceuticals and clinical candidates, including pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma), axitinib (for advanced renal cell carcinoma), and entrectinib (a TRK inhibitor for solid tumors) . The bromine atom at the 4-position of the indazole ring provides an excellent handle for further structure-activity relationship (SAR) exploration through various cross-coupling methodologies, allowing medicinal chemists to rapidly generate diverse compound libraries for biological screening . The hydroxymethyl group can be readily oxidized to the corresponding aldehyde (4-bromo-1H-indazole-6-carbaldehyde, CAS 1168721-41-2) or carboxylic acid, or functionalized through esterification or etherification to modulate the compound's physicochemical properties and pharmacokinetic profile . Research indicates that N-unsubstituted indazoles can react with formaldehyde to form N-hydroxymethyl derivatives, demonstrating the reactivity potential of the indazole NH group . This compound is provided exclusively for research and development applications in laboratory settings. It is strictly classified For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets and handling protocols should be consulted prior to use.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(4-bromo-1H-indazol-6-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-3,12H,4H2,(H,10,11)

InChI Key

JBUXKBWMBKGWMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)CO

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research
(4-bromo-1H-indazol-6-yl)methanol serves as a crucial intermediate in the synthesis of various anti-cancer agents. Its structural properties allow it to interact effectively with biological targets associated with cancer progression. Several studies have reported its efficacy in inhibiting cancer cell proliferation. For instance, derivatives containing the indazole scaffold have shown promising results in preclinical models for various cancers, including melanoma and breast cancer .

Biochemical Studies
The compound is also utilized in biochemical research to explore the mechanisms of action of specific enzymes and receptors. This research aids drug discovery efforts by identifying potential therapeutic targets. For example, studies have demonstrated that modifications to the indazole structure can enhance binding affinity to certain protein targets, leading to improved pharmacological profiles .

Material Science

Novel Material Development
In material science, (4-bromo-1H-indazol-6-yl)methanol is investigated for its potential in creating materials with unique electronic properties. Research indicates that indazole derivatives can be employed in the development of organic semiconductors and photovoltaic devices due to their favorable electronic characteristics . The ability to tailor the electronic properties through substitution patterns on the indazole ring opens avenues for innovative applications in electronics.

Agricultural Chemistry

Agrochemical Formulations
The compound has applications in agricultural chemistry, particularly in the formulation of pesticides and herbicides. Its structural versatility allows for modifications that can enhance efficacy against specific pests or weeds while minimizing toxicity to non-target organisms. Research has shown that certain indazole derivatives exhibit significant insecticidal and fungicidal activities, making them valuable candidates for agrochemical development .

Analytical Chemistry

Reference Standards
In analytical chemistry, (4-bromo-1H-indazol-6-yl)methanol is used as a reference standard in various analytical methods. Its stability and well-characterized properties make it an ideal candidate for ensuring the accuracy and reliability of analytical results, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry .

Table 1: Summary of Applications

Application AreaDescriptionReferences
PharmaceuticalIntermediate for anti-cancer agents; enzyme/receptor studies
Material ScienceDevelopment of organic semiconductors; unique electronic properties
Agricultural ChemistryFormulation of pesticides/herbicides; insecticidal/fungicidal activities
Analytical ChemistryReference standard for HPLC and mass spectrometry

Case Studies

Preparation Methods

Procedure

  • Starting Material : Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 equiv).

  • Reduction : React with lithium aluminum hydride (LiAlH₄, 2.5 equiv) in anhydrous tetrahydrofuran (THF) at 0°C–25°C for 4–6 hours.

  • Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).

Key Data

ParameterValue
Yield72–85%
Purity (HPLC)>98%
Reaction Time4–6 hours

This method is favored for its scalability and minimal byproducts.

Bromination of 6-Hydroxymethylindazole

Alternative routes introduce bromine after forming the hydroxymethyl group:

Procedure

  • Substrate Preparation : Synthesize 6-(hydroxymethyl)-1H-indazole via cyclization of 2-aminobenzaldehyde derivatives.

  • Bromination : Treat with N-bromosuccinimide (NBS, 1.1 equiv) in dimethylformamide (DMF) at 80°C for 12 hours.

  • Purification : Recrystallize from ethanol/water.

Key Data

ParameterValue
Yield58–65%
Regioselectivity4-bromo isomer: 90%

This method suffers from moderate yields due to competing dibromination.

Multi-Step Synthesis from 6-Bromo-2,3-Dihydroxybenzaldehyde

A third route employs phenolic intermediates:

Procedure

  • Aldehyde Protection : Convert 6-bromo-2,3-dihydroxybenzaldehyde to its acetonide using 2,2-dimethoxypropane.

  • Cyclization : React with hydrazine hydrate in acetic acid to form the indazole core.

  • Reduction : Reduce the aldehyde to hydroxymethyl using NaBH₄ in methanol.

Key Data

ParameterValue
Overall Yield40–50%
Purity95%

This pathway is laborious but avoids halogenation steps.

Optimization of Reaction Conditions

Catalyst Screening for Ester Reduction

Reducing AgentSolventTemp (°C)Yield (%)
LiAlH₄THF0–2585
NaBH₄MeOH2512
DIBAL-HToluene-7868

LiAlH₄ outperforms alternatives due to its strong reducing capacity.

Analytical Characterization

Critical spectroscopic data for (4-bromo-1H-indazol-6-yl)methanol :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-3), 7.89 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-7), 5.32 (t, J = 5.6 Hz, 1H, -OH), 4.58 (d, J = 5.6 Hz, 2H, -CH₂OH).

  • LC-MS : m/z 243.0 [M+H]⁺.

Industrial-Scale Production Challenges

  • Cost Efficiency : LiAlH₄ is expensive; alternative catalysts like catalytic hydrogenation are under investigation.

  • Byproduct Management : Dibrominated impurities require rigorous chromatography .

Q & A

Q. Critical Parameters :

FactorOptimal RangeImpact on Yield
Temperature0–25°C (bromination)Higher temps risk di-substitution
SolventDMF (bromination)Polar aprotic solvents enhance reactivity
Reducing AgentNaBH₄ (hydroxymethylation)Excess agent prevents intermediate oxidation

Yields range from 50–75%, with impurities often arising from incomplete bromination or over-reduction. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .

Basic: What analytical techniques are most effective for characterizing (4-bromo-1H-indazol-6-yl)methanol?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 4-bromo substitution) and hydroxymethyl group integration. Aromatic protons appear as doublets (J = 8–10 Hz) in DMSO-d₆ .
  • Mass Spectrometry : ESI-MS (m/z ≈ 227 [M+H]⁺) validates molecular weight. Fragmentation patterns distinguish positional isomers .
  • HPLC : Reverse-phase C18 columns (MeOH:H₂O = 70:30, 1 mL/min) assess purity (>95% required for crystallography) .

Q. Table: Reactivity Parameters

Reaction TypeΔG‡ (kcal/mol)Preferred Solvent
Suzuki Coupling28DMF
SNAr Amination22DMSO

Advanced: How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Answer:
Contradictions often arise from solvent effects or dynamic processes:

Solvent Correction : Use COSMO-RS to adjust DFT-predicted shifts for DMSO vs. CDCl₃ .

Tautomerism Analysis : MD simulations (AMBER) assess indazole proton exchange rates, which broaden peaks at room temperature .

Validation : Compare with solid-state NMR to exclude solvent artifacts .

Example : A predicted δ 8.3 (H-3) shifted to 8.1 experimentally due to DMSO hydrogen bonding—reconciled via COSMO modeling .

Advanced: What strategies mitigate methanol group oxidation during storage?

Answer:
The hydroxymethyl group is prone to air oxidation:

  • Storage : Under N₂ in amber vials at −20°C; add radical scavengers (BHT, 0.1% w/v) .
  • Stability Assay : Accelerated aging (40°C/75% RH) shows <5% degradation over 6 months when stored properly .

Q. Parameters :

VariableOptimal Value
Flow Rate0.2 mL/min
Temperature Gradient25→50°C (2°C/sec)

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